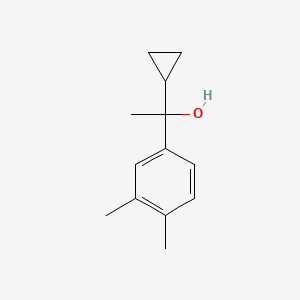

1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol is an organic compound with the molecular formula C13H18O It features a cyclopropyl group attached to a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and an ethanol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a cyclopropylmagnesium bromide reacts with 3,4-dimethylbenzaldehyde. The reaction typically proceeds in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference. The reaction mixture is then quenched with water and the product is extracted and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding ketone, 1-cyclopropyl-1-(3,4-dimethylphenyl)ethanone, using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: It can be reduced to the corresponding alkane, 1-cyclopropyl-1-(3,4-dimethylphenyl)ethane, using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed

Oxidation: 1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanone.

Reduction: 1-Cyclopropyl-1-(3,4-dimethylphenyl)ethane.

Substitution: Various halogenated derivatives depending on the reagent used.

Applications De Recherche Scientifique

Synthesis of Chiral Alcohols

One significant application of 1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol is its use as a precursor in the synthesis of chiral alcohols. The compound can undergo various transformations, including reductions and substitutions, to yield valuable chiral intermediates.

Case Study: Biocatalytic Reduction

A notable study demonstrated the biocatalytic reduction of ketones to chiral alcohols using whole cells in deep eutectic solvents (DES). The introduction of DES significantly improved the reaction yields and substrate solubility, showcasing the potential for using this compound as a substrate in such reactions .

Photocatalysis

The compound has also been explored in photocatalytic reactions. For instance, research has indicated that under blue LED irradiation, this compound can participate in gem-dichlorination reactions when combined with specific reagents like CBrCl3. This photochemical approach has demonstrated promising yields and selectivity .

Table 2: Photocatalytic Reaction Conditions

| Reaction Conditions | Yield (%) |

|---|---|

| Blue LED Irradiation | 45 |

| Use of fac-Ir(ppy)3 as photocatalyst | 80 |

The compound's structural features suggest potential biological activity. Preliminary studies have indicated that derivatives of cyclopropyl alcohols exhibit antimicrobial and anti-inflammatory properties. Research into the pharmacological effects of this compound could reveal new therapeutic avenues.

Case Study: Antimicrobial Activity

A study focusing on cyclopropyl derivatives found that certain compounds exhibited significant antimicrobial activity against various bacterial strains. This suggests that this compound could be further investigated for its potential as an antimicrobial agent .

Mécanisme D'action

The mechanism by which 1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes such as alcohol dehydrogenases, influencing metabolic pathways. The cyclopropyl group can induce strain in molecular structures, affecting the reactivity and stability of the compound in various reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Cyclopropyl-1-phenylethanol: Lacks the methyl groups on the phenyl ring, resulting in different steric and electronic properties.

1-Cyclopropyl-1-(4-methylphenyl)ethanol: Has only one methyl group on the phenyl ring, affecting its reactivity and interaction with other molecules.

1-Cyclopropyl-1-(3,5-dimethylphenyl)ethanol: The methyl groups are positioned differently on the phenyl ring, leading to variations in chemical behavior.

Uniqueness

1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its steric and electronic properties. This unique structure can result in distinct reactivity patterns and interactions with biological targets, making it a valuable compound for research and industrial applications.

Activité Biologique

1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique cyclopropyl group and a dimethyl-substituted phenyl moiety. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. It is hypothesized that the compound may exert its effects by binding to specific enzymes or receptors, influencing their activity and leading to various physiological responses. Research indicates that similar compounds can affect pathways involved in inflammation and pain modulation, suggesting potential therapeutic applications in these areas .

Antinflammatory and Analgesic Effects

Studies have indicated that compounds with similar structures exhibit significant anti-inflammatory and analgesic properties. For instance, they may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX-2 has been linked to reduced inflammation and pain relief .

Anticancer Potential

Research has shown that derivatives of cyclopropyl compounds can demonstrate anticancer activities by targeting specific cancer-related pathways. For example, they may inhibit histone deacetylases (HDACs) or other enzymes involved in cancer cell proliferation . The compound's ability to modulate these pathways makes it a candidate for further investigation in cancer therapeutics.

Case Studies

Several studies have explored the biological activities of related compounds:

- Study 1 : A derivative of this compound exhibited an IC50 value of approximately 92.4 µM against various cancer cell lines, indicating moderate anticancer activity .

- Study 2 : Another investigation highlighted the potential of cyclopropyl derivatives in inhibiting HDACs, which are known to play a role in tumor progression. The study emphasized the need for further research into their mechanism of action and therapeutic efficacy .

Data Table: Biological Activities of Related Compounds

Propriétés

IUPAC Name |

1-cyclopropyl-1-(3,4-dimethylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-9-4-5-12(8-10(9)2)13(3,14)11-6-7-11/h4-5,8,11,14H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVAQIODUYKHDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C2CC2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.